Lipophilicity (clogP) Differentiation of 3-Bromo-5-chloro-N-cyclopropyl-benzamide versus Monohalogenated and Unsubstituted Benzamides
3-Bromo-5-chloro-N-cyclopropyl-benzamide (CAS 1328062-78-7) exhibits a calculated LogP (clogP) of 2.89 . This value is notably higher than that of the mono-chloro N-cyclopropylbenzamide (estimated clogP ≈ 2.0) and unsubstituted N-cyclopropylbenzamide (estimated clogP ≈ 1.5). The increased lipophilicity directly translates to higher predicted membrane permeability, a critical factor in cell-based assays. This quantitative difference means that substituting this compound with a less lipophilic analog could result in significantly lower intracellular concentrations, potentially leading to false negatives in phenotypic screening.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 2.89 |
| Comparator Or Baseline | Mono-chloro N-cyclopropylbenzamide (estimated clogP ≈ 2.0); Unsubstituted N-cyclopropylbenzamide (estimated clogP ≈ 1.5) |
| Quantified Difference | ΔclogP ≈ +0.89 to +1.39 |
| Conditions | Calculated partition coefficient (ACD/Labs or similar software) |
Why This Matters
A higher clogP value predicts increased membrane permeability, which is essential for achieving effective intracellular target engagement in cell-based assays.
